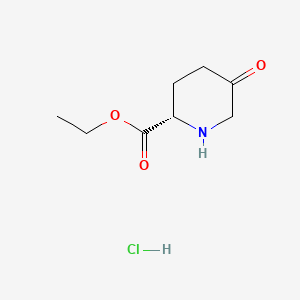
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a hydroxy-substituted azepane ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe hydroxy group is then introduced via selective hydroxylation reactions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, free amines from reduction, and substituted esters from substitution reactions .
Aplicaciones Científicas De Investigación
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl-protected amine can be deprotected to reveal the active amine, which can then participate in various biochemical pathways . The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate: Similar in structure but contains a tetrahydrofuran ring and a bromophenyl group.
Tert-butyl 3-(benzyloxycarbonylamino)-2-(4-methylphenyl)-tetrahydrofuran-3-carboxylate: Similar but with a methylphenyl group instead of a bromophenyl group.
Uniqueness
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate is unique due to its azepane ring, which imparts distinct chemical and biological properties. The presence of the hydroxy group also allows for additional functionalization and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C19H28N2O5 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23) |
Clave InChI |
WZWYUEFDQYWAAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)

![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)










